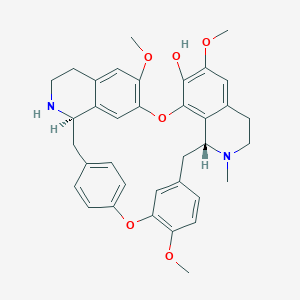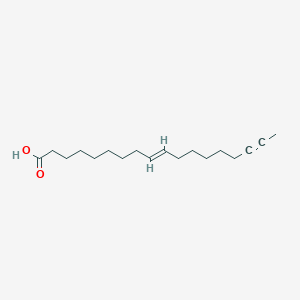
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide, also known as AF6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AF6 is a derivative of the carbodiimide family of compounds, which are commonly used in organic chemistry as coupling agents for peptide synthesis. The unique properties of AF6 make it a promising candidate for use in a variety of scientific applications.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is not fully understood, but it is believed to involve the formation of covalent bonds between the 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide molecule and the target molecule. This covalent bond formation allows 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide to effectively target specific cells or molecules, making it a promising candidate for use in targeted drug delivery systems.
Biochemical and Physiological Effects:
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide can effectively inhibit the growth of cancer cells, making it a potential candidate for use in cancer therapies. Additionally, 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been shown to have antibacterial and antiviral properties, making it a potential candidate for use in the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is its ability to effectively target specific cells or molecules. This makes it a promising candidate for use in targeted drug delivery systems. Additionally, 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been shown to have a low toxicity profile, making it a potentially safe candidate for use in a variety of scientific applications. However, one of the limitations of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is its relatively high cost of synthesis, which may limit its widespread use in scientific research.
Orientations Futures
There are many potential future directions for the use of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide in scientific research. One potential direction is the development of new targeted cancer therapies using 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide. Additionally, 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide may be used in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide and to optimize its use in a variety of scientific applications.
Méthodes De Synthèse
The synthesis of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with 1,6-diaminohexane in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with cyclohexylisocyanate to yield 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide. This method of synthesis has been optimized to produce high yields of pure 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide.
Applications De Recherche Scientifique
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide is in the development of new drug delivery systems. 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been shown to effectively target cancer cells, making it a potential candidate for use in targeted cancer therapies. Additionally, 1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide has been studied for its potential use in the development of new antibiotics and antiviral drugs.
Propriétés
Numéro CAS |
157918-73-5 |
|---|---|
Nom du produit |
1-(6-(4-Azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide |
Formule moléculaire |
C20H26F4N6O |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N-[6-[[amino(cyclohexyl)methylidene]amino]hexyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C20H26F4N6O/c21-14-13(15(22)17(24)18(16(14)23)29-30-26)20(31)28-11-7-2-1-6-10-27-19(25)12-8-4-3-5-9-12/h12H,1-11H2,(H2,25,27)(H,28,31) |
Clé InChI |
MNDFMKQTLOKLAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=NCCCCCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)N |
SMILES canonique |
C1CCC(CC1)C(=NCCCCCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)N |
Synonymes |
1-(6-(4-azido-2,3,5,6-tetrafluorobenzamido)hexyl)-3-cyclohexylcarbodiimide TFPACD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)





